UDCA-d4 is a modified version of ursodeoxycholic acid (UDCA), a naturally occurring secondary bile acid []. UDCA is produced in the liver from the primary bile acid chenodeoxycholic acid []. Both UDCA and UDCA-d4 play a role in fat digestion and absorption but differ in their uses within scientific research. The "d4" refers to the presence of four deuterium atoms (isotopes of hydrogen with a neutron) at specific positions (2, 2, 4, and 4) in the UDCA molecule. This isotopic substitution allows UDCA-d4 to be distinguished from naturally occurring UDCA using techniques like mass spectrometry [].
UDCA-d4 shares the same core structure as UDCA, which consists of a steroid backbone with four hydroxyl groups and a carboxylic acid group. The key feature of UDCA-d4 is the presence of four deuterium atoms replacing regular hydrogen atoms at positions 2, 2, 4, and 4 of the steroid skeleton [, ]. This substitution does not significantly alter the overall structure of UDCA but allows researchers to track its metabolism and interactions within a biological system using mass spectrometry [].
The specific synthesis of UDCA-d4 is not readily available in scientific literature. However, the synthesis of UDCA itself involves the enzymatic conversion of chenodeoxycholic acid in the liver []. There is no data available on the decomposition pathways of UDCA-d4, but it is likely to share similar degradation processes as UDCA.
Due to its close resemblance to UDCA, UDCA-d4 likely possesses similar physical and chemical properties. UDCA has a melting point of approximately 206 °C and a high boiling point (above 300 °C) []. It is poorly soluble in water but readily dissolves in organic solvents like ethanol and chloroform []. No data is currently available on the specific solubility or stability of UDCA-d4.
UDCA-d4 does not have a distinct mechanism of action compared to UDCA. Both molecules function similarly in the body. UDCA's primary role is in the emulsification and absorption of dietary fats. It also exerts a protective effect on liver cells and helps dissolve cholesterol gallstones []. The mechanism by which UDCA dissolves gallstones is not fully understood, but it likely involves its ability to change the composition of bile, making it less prone to cholesterol precipitation []. UDCA-d4 serves as a tracer molecule for studying these mechanisms within a research setting.
UDCA-D4 is an isotopically labeled version of Ursodeoxycholic Acid (UDCA), a naturally occurring bile acid. The four hydrogen atoms at positions 2, 2, 4, and 4 of UDCA are replaced with deuterium (a stable isotope of hydrogen). This isotopic substitution allows researchers to distinguish UDCA-D4 from endogenous UDCA in the body.